3-Chloromethyl-5-(4-fluoro-phenyl)-pyridine
Overview
Description
3-Chloromethyl-5-(4-fluoro-phenyl)-pyridine: is an organic compound that features a pyridine ring substituted with a chloromethyl group at the 3-position and a 4-fluorophenyl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloromethyl-5-(4-fluoro-phenyl)-pyridine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorobenzaldehyde and 3-chloromethylpyridine.
Formation of Intermediate: The 4-fluorobenzaldehyde undergoes a condensation reaction with a suitable reagent to form an intermediate compound.
Cyclization: The intermediate compound is then subjected to cyclization conditions to form the pyridine ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions, such as:
Catalysts: Use of catalysts to enhance reaction rates and yields.
Solvents: Selection of appropriate solvents to facilitate the reactions.
Temperature and Pressure: Control of temperature and pressure to achieve optimal reaction conditions.
Chemical Reactions Analysis
Types of Reactions: 3-Chloromethyl-5-(4-fluoro-phenyl)-pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.
Reduction Reactions: Reduction of the compound can lead to the formation of different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution Products: New compounds with different substituents replacing the chloromethyl group.
Oxidation Products: Compounds with additional oxygen-containing functional groups.
Reduction Products: Derivatives with reduced functional groups.
Scientific Research Applications
Chemistry:
Synthesis of Derivatives:
Biology:
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine:
Drug Development: Explored as a potential lead compound for the development of new pharmaceuticals targeting specific diseases.
Industry:
Materials Science: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Chloromethyl-5-(4-fluoro-phenyl)-pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved can vary based on the specific context of its use.
Comparison with Similar Compounds
3-Chloromethyl-5-phenyl-pyridine: Lacks the fluorine substituent on the phenyl ring.
3-Methyl-5-(4-fluoro-phenyl)-pyridine: Has a methyl group instead of a chloromethyl group.
3-Chloromethyl-5-(4-chloro-phenyl)-pyridine: Contains a chlorine substituent on the phenyl ring instead of fluorine.
Uniqueness:
Fluorine Substitution: The presence of the fluorine atom on the phenyl ring can significantly influence the compound’s chemical and biological properties, making it unique compared to its analogs.
Chloromethyl Group: The chloromethyl group provides a reactive site for further chemical modifications, enhancing its versatility in synthetic applications.
Biological Activity
3-Chloromethyl-5-(4-fluoro-phenyl)-pyridine is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Overview of Biological Activity
The compound has been investigated for various biological activities, including:
- Antimicrobial Properties : Exhibiting moderate activity against several bacterial and fungal strains.
- Anticancer Potential : Demonstrating cytotoxic effects on various cancer cell lines.
The mechanism of action for this compound involves interactions with specific molecular targets such as enzymes and receptors, which can lead to modulation of biochemical pathways. The precise targets may vary based on the context of its application.
Antimicrobial Activity
Research indicates that this compound possesses significant antimicrobial properties. A study reported its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus, as well as antifungal activity against Candida albicans.
Table 1: Antimicrobial Activity Data
Microorganism | Minimum Inhibitory Concentration (MIC) μg/mL |
---|---|
Escherichia coli | 25 |
Staphylococcus aureus | 30 |
Candida albicans | 20 |
These results suggest that the compound could serve as a potential lead in developing new antimicrobial agents .
Anticancer Activity
In terms of anticancer properties, this compound has shown promising results in vitro. Studies have demonstrated its cytotoxic effects on human leukemia cells, with IC50 values indicating significant potency compared to standard chemotherapeutic agents.
Table 2: Cytotoxicity Data
Cell Line | IC50 (μM) |
---|---|
Human leukemia (CEM) | 1.38 |
Ehrlich’s ascites carcinoma (EAC) | 2.50 |
These findings highlight the potential of this compound in cancer therapeutics .
Case Studies and Research Findings
-
Study on Antimicrobial Efficacy :
A recent investigation assessed the antimicrobial efficacy of various pyridine derivatives, including this compound. The study concluded that compounds with chloromethyl groups exhibited enhanced antibacterial activity due to their ability to disrupt microbial cell membranes . -
Cytotoxicity Assessment :
Another study focused on evaluating the cytotoxic effects of this compound against different cancer cell lines. The results indicated that it significantly inhibited cell proliferation through apoptosis induction, suggesting a potential mechanism for its anticancer activity .
Properties
IUPAC Name |
3-(chloromethyl)-5-(4-fluorophenyl)pyridine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClFN.ClH/c13-6-9-5-11(8-15-7-9)10-1-3-12(14)4-2-10;/h1-5,7-8H,6H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WROWBGSZYSUJGN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=CC(=C2)CCl)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
222551-12-4 | |
Record name | Pyridine, 3-(chloromethyl)-5-(4-fluorophenyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=222551-12-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.